molecular formula C13H16O3 B12836991 (E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal

(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal

Cat. No.: B12836991
M. Wt: 220.26 g/mol
InChI Key: VIVTWOWPMNBVAS-YRNVUSSQSA-N
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Description

(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal is an organic compound characterized by the presence of a methoxybenzyl group attached to a butenal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal typically involves a multi-step reaction process. One common method includes the condensation reaction of protected vanillin with a suitable aldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(E)-4-[(4-methoxyphenyl)methoxy]-2-methylbut-2-enal

InChI

InChI=1S/C13H16O3/c1-11(9-14)7-8-16-10-12-3-5-13(15-2)6-4-12/h3-7,9H,8,10H2,1-2H3/b11-7+

InChI Key

VIVTWOWPMNBVAS-YRNVUSSQSA-N

Isomeric SMILES

C/C(=C\COCC1=CC=C(C=C1)OC)/C=O

Canonical SMILES

CC(=CCOCC1=CC=C(C=C1)OC)C=O

Origin of Product

United States

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